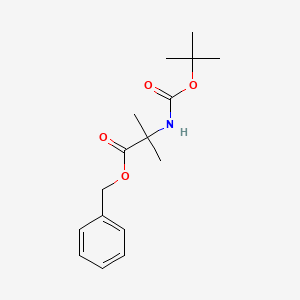

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate

説明

特性

IUPAC Name |

benzyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,5)13(18)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOTYXGIXVRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Stepwise Protection Strategy

The target molecule is synthesized via a two-step process starting from 2-amino-2-methylpropanoic acid. The amino group is first protected as a tert-butoxycarbonyl (Boc) carbamate, followed by esterification of the carboxylic acid with benzyl alcohol.

Boc Protection of the Amino Group

Reagents :

- 2-Amino-2-methylpropanoic acid (1.0 eq)

- Di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq)

- 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Tetrahydrofuran (THF) solvent

Procedure :

- Dissolve 2-amino-2-methylpropanoic acid (10.3 g, 0.1 mol) in anhydrous THF (100 mL).

- Add Boc anhydride (26.2 g, 0.12 mol) and DMAP (1.2 g, 0.01 mol).

- Stir at 25°C for 12 hours under nitrogen.

- Quench with water (50 mL), extract with ethyl acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate.

Yield : 85% (15.8 g) of tert-butyl 2-amino-2-methylpropanoate.

Benzyl Esterification of the Carboxylic Acid

Reagents :

- Boc-protected intermediate (1.0 eq)

- Benzyl chloride (1.5 eq)

- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)

- Dichloromethane (DCM) solvent

Procedure :

- Dissolve Boc-protected acid (18.6 g, 0.1 mol) in DCM (150 mL).

- Add DCC (20.6 g, 0.15 mol) and benzyl chloride (18.9 g, 0.15 mol).

- Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.

- Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Yield : 78% (22.9 g) of tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate.

Optimization of Reaction Parameters

Solvent and Base Selection

Industrial-Scale Production

Structural Characterization

Case Studies and Applications

化学反応の分析

Types of Reactions: Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can yield amines or alcohols depending on the conditions and reagents used.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted carbamates.

科学的研究の応用

A. Organic Synthesis

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate is primarily used as a protecting group for amines during multi-step organic syntheses. Its role includes:

- Selective Protection : The compound protects amino groups from undesired reactions, allowing for the sequential addition of other functional groups.

- Deprotection : The benzyloxycarbonyl group can be removed under mild conditions, enabling controlled release of the amine functionality.

B. Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents:

- Peptide Synthesis : It is employed in synthesizing peptides where protection of amino groups is crucial for successful coupling reactions.

- Drug Development : The compound's structure allows it to be integrated into various drug molecules, enhancing their therapeutic profiles .

C. Biological Research

The compound has potential applications in biological studies:

- Enzyme Inhibition Studies : It can be utilized to explore interactions with biological molecules, serving as a probe in biochemical assays.

- Protein Interaction Studies : Its ability to modify amino groups facilitates research into protein interactions and functions.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials:

- Polymer Synthesis : It acts as an intermediate in creating advanced materials and polymers with specific properties.

- Chemical Processes : The compound's stability makes it suitable for various chemical processes requiring controlled reactivity .

Case Study 1: Synthesis of Peptides

A study demonstrated the successful use of this compound in synthesizing a series of cyclic peptides. The protecting group allowed for selective coupling reactions without side reactions occurring at the amino sites .

Case Study 2: Drug Development

Research involving this compound highlighted its role in developing inhibitors targeting human carbonic anhydrases. The compound was integral in synthesizing analogues that exhibited potent inhibitory activity, showcasing its utility in medicinal chemistry .

作用機序

The mechanism of action of tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate involves its role as a protecting group. It forms stable carbamate linkages with amines, preventing unwanted reactions at the protected site. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound SH-6652 : tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate

- Key Differences : Replaces the propan-2-yl backbone with a pyridine ring.

- However, the pyridine’s basicity may complicate reactions under acidic conditions .

Compound QM-3662 : tert-Butyl 4-(n-benzyl-n-phenylamino)piperidine-1-carboxylate

- Key Differences: Incorporates a piperidine ring and an N-benzyl-N-phenylamino substituent.

- Impact : The piperidine’s six-membered ring introduces conformational rigidity and basicity, making it more suited for receptor-targeted applications (e.g., pharmaceuticals) than the flexible propan-2-yl backbone .

Compound from : Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate

- Key Differences: Features a stereospecific (R)-configuration and a carbamoylpropanoate ester.

- Impact : The stereochemistry and carbamoyl group enhance chiral recognition in enzyme-mediated reactions, whereas the target compound’s lack of stereocenters simplifies synthesis but limits chiral applications .

Compound from : tert-Butyl 2-(azetidin-3-yl)propan-2-ylcarbamate

- Key Differences : Substitutes the benzyloxycarbonyl group with an azetidine (4-membered nitrogen ring).

Physicochemical Properties

- Solubility : The pyridine in SH-6652 and the carbamoyl group in ’s compound improve water solubility compared to the hydrophobic propan-2-yl and benzyl groups in the target compound.

- Stability : The Boc group in all compounds is acid-labile, but the Cbz group in the target compound offers additional stability under basic conditions, unlike the azetidine in ’s compound, which may degrade under strong acids .

Research Findings and Trends

- Orthogonal Protection : The combination of Boc and Cbz in the target compound is less common than Boc/Fmoc systems but offers unique advantages in niche synthetic routes .

- Market Availability : Analogs like SH-6652 and QM-3662 are commercially available at 95% purity, suggesting standardized production protocols .

生物活性

Tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate, commonly referred to as Boc-protected isopropyl carbamate, is an organic compound with significant applications in organic synthesis and medicinal chemistry. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 84758-57-6

The compound features a tert-butyl group, a benzyloxycarbonyl (Boc) moiety, and a carbamate functional group. Its structure allows it to function effectively as a protecting group for amines in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

This compound acts primarily as a protecting group for amines. The Boc group forms stable carbamate linkages with amines, preventing unwanted reactions at the protected site. This stability allows for selective deprotection under mild acidic conditions, thereby releasing the free amine for further reactions. This mechanism is crucial in multi-step organic syntheses where control over functional group reactivity is essential.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities:

- Enzyme Inhibition : Some studies suggest potential applications in inhibiting specific enzymes involved in various diseases. For example, derivatives of carbamate compounds have been explored for their inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .

- Antiviral Activity : The compound has been investigated for its role in synthesizing antiviral agents targeting viral enzymes, such as those involved in the replication of SARS-CoV-2. Its structural characteristics make it a suitable scaffold for developing inhibitors against various viral targets .

- Medicinal Chemistry Applications : this compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating diseases like cancer and inflammatory disorders. Its ability to protect amino groups during peptide synthesis enhances its utility in drug development .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Q & A

Q. What are its applications in synthesizing bioactive molecules?

- Methodological Answer : The compound serves as a key intermediate in:

- Peptide Synthesis : Protecting amino groups during solid-phase peptide synthesis (SPPS) .

- Drug Development : Used in CCR2 antagonists and carbon-11-labeled tracers for positron emission tomography (PET) imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。